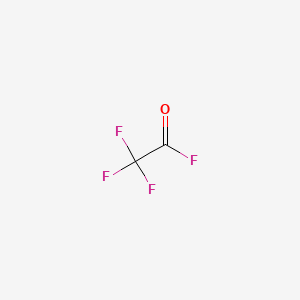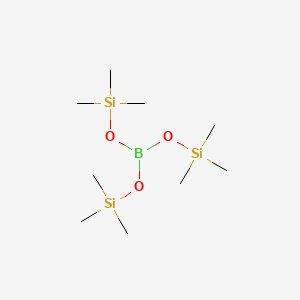
Tris(trimethylsilyl) borate
Descripción general
Descripción
Tris(trimethylsilyl) borate is an organosilicon compound with the molecular formula C9H27BO3Si3. It is a colorless liquid that is sensitive to moisture and has a variety of applications in organic synthesis and industrial processes. The compound is known for its unique properties, which include high thermal stability and the ability to act as a source of both boron and trimethylsilyl groups .
Mecanismo De Acción
Target of Action
Tris(trimethylsilyl) borate (TMSB) primarily targets lithium-ion batteries , specifically the high-voltage lithium-rich oxide cathodes . The role of TMSB in this context is to act as an electrolyte additive, enhancing the performance and stability of these batteries .
Mode of Action
TMSB interacts with its target by adsorbing electron-rich F− and PFx− to form polyanionic groups . This interaction suppresses the formation of insulating LiF in the cathode-electrolyte interphase (CEI) film . As a result, the conductivity and stability of the cathode are improved .
Biochemical Pathways
The biochemical pathways affected by TMSB involve the electron transport chain within the lithium-ion battery. By forming polyanionic groups, TMSB alters the electron flow, thereby enhancing the battery’s performance .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of TMSB, we can discuss its behavior in the battery system. TMSB is added to the electrolyte in lithium-ion batteries, where it remains throughout the battery’s lifecycle. Its impact on bioavailability pertains to its ability to improve the availability of active Li+ for reaction, thereby enhancing the battery’s capacity .
Result of Action
The result of TMSB’s action is a significant improvement in the cycling performance of lithium-ion batteries. Specifically, it has been shown to dramatically reduce the capacity fading that occurs during cycling at both room temperature and elevated temperatures . This is attributed to the thin and protective film produced by TMSB, which improves the interface stability of the lithium-rich oxide cathode and the electrolyte .
Action Environment
The action of TMSB is influenced by environmental factors such as temperature. For instance, the effectiveness of TMSB in reducing capacity fading in lithium-ion batteries has been demonstrated at both room temperature and elevated temperatures . This suggests that TMSB maintains its efficacy across a range of temperatures, contributing to the stability of the battery system.
Análisis Bioquímico
Biochemical Properties
Tris(trimethylsilyl) borate plays a significant role in biochemical reactions, particularly as an electrolyte additive in lithium-ion batteries . It interacts with various enzymes, proteins, and other biomolecules, enhancing the ion-pair dissociation of lithium ions and improving the thermal stability of lithium salts . The compound’s interaction with biomolecules is primarily through its boron atom, which can form stable complexes with hydroxyl and amino groups, thereby influencing the activity of enzymes and proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting or activating their activity. For example, it can inhibit the activity of enzymes involved in the degradation of lithium salts, thereby enhancing the stability of lithium-ion batteries . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl) borate can be synthesized through several methods. One common method involves the reaction of trimethylacetoxysilane with powdered boric acid. This reaction typically occurs at a temperature of 110°C and yields the product in high purity . Another method involves reacting hexamethyldisilazane with boric acid at temperatures ranging from 60 to 150°C, followed by purification steps such as washing, drying, and rectification .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems for mixing and heating, as well as advanced purification techniques, helps in achieving consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Tris(trimethylsilyl) borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boric acid derivatives.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and acids are often employed.
Major Products: The major products formed from these reactions include various boron and silicon-containing compounds, which can be further utilized in organic synthesis and industrial applications .
Aplicaciones Científicas De Investigación
Tris(trimethylsilyl) borate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
- Trimethyl borate
- Triethyl borate
- Tris(2,2,2-trifluoroethyl) borate
- Tris(pentafluorophenyl)borane
- Triphenyl borate
Comparison: Tris(trimethylsilyl) borate is unique due to its dual functionality, providing both boron and trimethylsilyl groups. This makes it more versatile compared to other borate esters, which may only offer one type of functional group. Its high thermal stability and moisture sensitivity also set it apart, making it suitable for specialized applications in organic synthesis and industrial processes .
Propiedades
IUPAC Name |
tris(trimethylsilyl) borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27BO3Si3/c1-14(2,3)11-10(12-15(4,5)6)13-16(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYKZHPNRDIPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27BO3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063413 | |
| Record name | Silanol, trimethyl-, triester with boric acid (H3BO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4325-85-3 | |
| Record name | Tris(trimethylsilyl) borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4325-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanol, 1,1,1-trimethyl-, 1,1',1''-triester with boric acid (H3BO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, 1,1,1-trimethyl-, 1,1',1''-triester with boric acid (H3BO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanol, trimethyl-, triester with boric acid (H3BO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(trimethylsilyl) borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


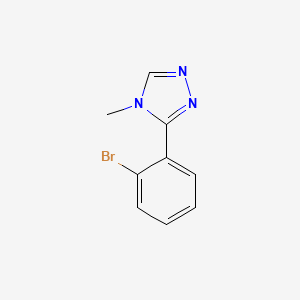
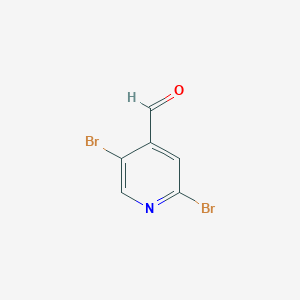
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)
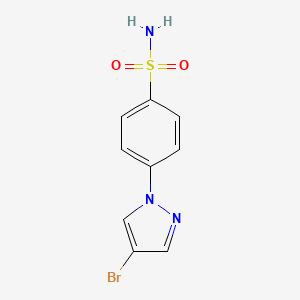
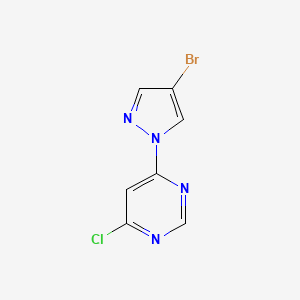
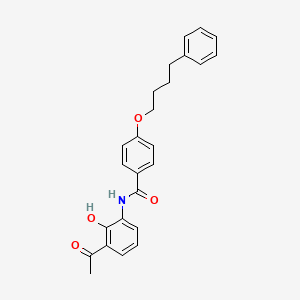

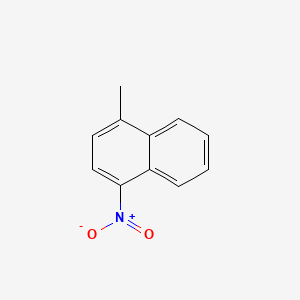
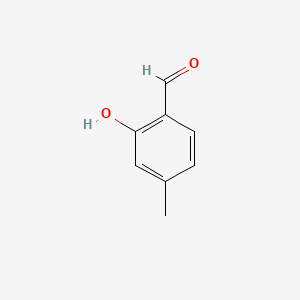
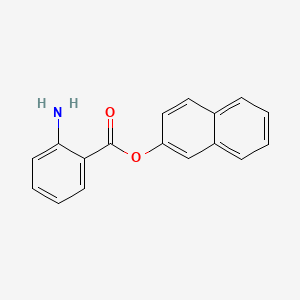
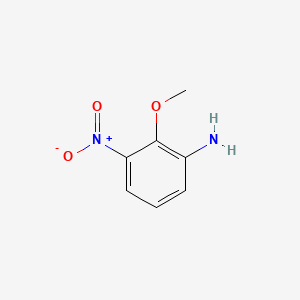
![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)

